1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Catalog No.
S2803576
CAS No.
923183-91-9
M.F
C13H18N2O3S
M. Wt
282.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carbo...

CAS Number

923183-91-9

Product Name

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

IUPAC Name

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36

InChI

InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-10-4-6-11(7-5-10)19(14,17)18/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H2,14,17,18)

InChI Key

BCBOKCBFTLJDTB-UHFFFAOYSA-N

SMILES

CC1(CCCC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

solubility

not available

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a sulfonamide moiety. Its molecular formula is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S with a molecular weight of approximately 282.36 g/mol. The compound features functional groups that are often associated with biological activity, particularly the sulfonamide group, which is known for its antibacterial properties.

The reactivity of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be attributed to its functional groups. Typical reactions may include:

  • Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic attacks, leading to the formation of various derivatives.
  • Acid-base reactions: The carboxamide group can act as both an acid and a base, allowing for proton transfer reactions.
  • Coupling reactions: The compound can undergo coupling with other electrophiles or nucleophiles to form more complex structures.

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide exhibits potential biological activities due to the presence of the sulfonamide group. Compounds containing this moiety are often investigated for their:

  • Antimicrobial properties: Sulfonamides are well-known for their effectiveness against bacterial infections.
  • Antiviral activity: Some derivatives have shown promise in inhibiting viral enzymes, making them candidates for antiviral drug development .
  • Anti-inflammatory effects: Research indicates that sulfonamides may possess anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be achieved through various methods, including:

  • Direct amination: Reacting 4-sulfamoylphenyl derivatives with cyclopentanecarboxylic acid derivatives in the presence of coupling agents.
  • Green synthesis techniques: Utilizing eco-friendly solvents and conditions to minimize environmental impact while achieving high yields .
  • Multi-step synthesis: Involves the formation of intermediates that are subsequently converted into the target compound through careful manipulation of reaction conditions.

This compound has several potential applications, particularly in pharmaceuticals:

  • Drug development: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or antiviral agents.
  • Chemical probes: It could be utilized in research settings to study biological pathways involving sulfonamide interactions.
  • Agricultural chemistry: Potential use in developing insecticides or herbicides with lower toxicity profiles.

Interaction studies are crucial for understanding how 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide interacts with biological targets. These studies may include:

  • Molecular docking simulations: To predict binding affinities and modes of interaction with target enzymes or receptors.
  • In vitro assays: Testing the compound against various pathogens to evaluate its efficacy and mechanism of action.
  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties to predict pharmacokinetic behavior .

Several compounds share structural or functional similarities with 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-amino-N-methyl-N-[1-(4-methylphenyl)ethyl]cyclopentane-1-carboxamideContains an amino group instead of a sulfonamidePotentially similar antibacterial propertiesLacks the sulfonamide moiety
3-Oxo-N-(4-sulfamoylphenyl)butanamideFeatures a butanamide backboneAntimicrobial activityDifferent carbon chain length
1-amino-N-[(4-sulfamoylphenyl)methyl]cyclohexane-1-carboxamideCyclohexane ring instead of cyclopentaneSimilar antimicrobial propertiesDifferent ring structure affects sterics

The presence of the cyclopentane ring combined with the sulfonamide group distinguishes 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide from other related compounds, potentially enhancing its biological activity and therapeutic applications.

Key Reaction Pathways for Cyclopentane Core Formation

The synthesis of cyclopentane core structures represents a fundamental challenge in organic chemistry, with multiple synthetic pathways available for constructing the five-membered ring system required for 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide [1]. The formation of methylcyclopentane derivatives typically involves strategic approaches that establish the cyclopentane framework while simultaneously or subsequently introducing the methyl substituent at the desired position [22].

One of the most established methods for cyclopentane core formation involves the thermal conversion of cyclohexanol derivatives through a two-stage process [22]. In the first stage, cyclohexanol undergoes thermal rearrangement to generate methylcyclopentene intermediates, which can subsequently be converted to the desired 1-methylcyclopentane framework [22]. This approach has demonstrated practical utility in large-scale preparations, offering yields that make it economically viable for industrial applications [22].

Alternative synthetic strategies employ ring-closing metathesis approaches and Diels-Alder cycloaddition reactions for constructing the cyclopentane core [7]. The zirconocene-mediated cyclization represents another powerful methodology, wherein zirconacycle intermediates undergo various transformations to yield functionalized cyclopentane products [7]. This method has been successfully demonstrated in the synthesis of complex natural products, including the preparation of 7-epi-beta-bulnesene with 68% yield through a sequence involving dibutylzirconocene, followed by treatment with butyl isocyanide, iodine, and hydrochloric acid [7].

The development of methylcyclopentane from biomass-derived feedstocks has emerged as an environmentally sustainable approach [24]. This methodology involves the hydrolysis of 2,5-dimethylfuran to produce 2,5-hexanedione, followed by base-catalyzed intramolecular aldol condensation to form 3-methylcyclopent-2-enone with yields reaching 98% [24]. Subsequent hydrogenation over platinum supported on niobium phosphate catalysts affords methylcyclopentane with virtually quantitative yields [24].

Synthetic MethodStarting MaterialKey ReagentsYield (%)Reference
Thermal ConversionCyclohexanolHeat, acid catalystVariable [22]
Zirconocene-MediatedAlkene precursorsZirconocene dichloride68 [7]
Biomass-Derived Route2,5-DimethylfuranBase catalyst, Pt/NbOPO₄98 [24]
Ring-Closing MetathesisDiene precursorsRuthenium catalystVariable [7]

Sulfamoylphenyl Group Incorporation Strategies

The incorporation of sulfamoylphenyl groups into organic molecules requires specialized synthetic approaches that accommodate the unique reactivity profile of the sulfonamide functional group [4] [12]. The sulfamoylphenyl moiety consists of a phenyl ring bearing a sulfonamide substituent, which can be introduced through several distinct synthetic pathways depending on the desired substitution pattern and reaction conditions [4].

The classical approach for sulfonamide synthesis involves the reaction of sulfonyl chlorides with ammonia or primary amines [12]. For 4-sulfamoylphenyl derivatives, the synthesis typically begins with benzene, which undergoes nitration to form nitrobenzene, followed by reduction using tin and hydrochloric acid to generate aniline [12]. The aniline intermediate is then acetylated in aqueous medium to produce acetanilide, which reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride [12]. Treatment with ammonia affords 4-acetamidobenzenesulfonamide, and subsequent hydrolysis under acidic conditions produces the desired 4-aminobenzenesulfonamide [12].

Modern synthetic approaches have developed more efficient methodologies for sulfamoylphenyl group incorporation [13]. The Mitsunobu reaction has proven particularly effective for forming ether linkages between hydroxylated substrates and 4-hydroxybenzenesulfonamide [13]. This protocol employs triphenylphosphine, 4-hydroxybenzenesulfonamide, and diisopropyl azodicarboxylate in dry tetrahydrofuran, allowing for the formation of sulfamoylphenyl ethers under mild conditions [13].

The incorporation strategy using Mitsunobu conditions demonstrates excellent functional group tolerance and has been successfully applied to the synthesis of various sulfamoylphenyl-omega-aminoalkyl ethers [13]. The reaction proceeds at room temperature with continuous monitoring by thin-layer chromatography until starting materials are consumed [13]. Following aqueous workup and extraction with ethyl acetate, purification by silica gel column chromatography using ethyl acetate and hexane mixtures yields the desired products in good to excellent yields [13].

Incorporation MethodKey ReagentsReaction ConditionsTypical Yield (%)Reference
Classical SulfonylationClSO₃H, NH₃Aqueous, acidic60-80 [12]
Mitsunobu CouplingPPh₃, DIAD, THFRoom temperature70-90 [13]
Direct AmidationSulfonyl chloride, amineBasic conditions65-85 [4]
Nucleophilic SubstitutionActivated aryl halideHigh temperature50-75 [12]

Carboxamide Functionalization Techniques

The formation of carboxamide bonds represents one of the most frequently employed reactions in medicinal chemistry and organic synthesis [9]. For the synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide, the carboxamide functionality is typically installed through coupling reactions between the corresponding carboxylic acid and the sulfamoylphenyl amine component [9].

The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling system has emerged as one of the most effective methods for amide bond formation [28] [30]. HATU functions by activating carboxylic acids to form reactive intermediates that readily undergo nucleophilic attack by amines [28]. The reaction mechanism involves initial formation of an unstable O-acyl(tetramethyl)isouronium salt, followed by attack from the 1-hydroxy-7-azabenzotriazole anion to generate the activated ester [28]. This activated ester then reacts with the amine nucleophile to form the desired amide bond [28].

Optimal HATU coupling conditions typically employ 1.2 equivalents of the carboxylic acid component dissolved in dimethylformamide or tetrahydrofuran, followed by cooling to 0°C and addition of 1.2 equivalents of HATU [29]. After stirring for 5 minutes to ensure complete activation, 1.0 equivalent of the amine component is added, and the reaction mixture is allowed to warm to room temperature overnight [29]. This protocol has demonstrated yields of 50-85% for challenging amide couplings involving sterically hindered or electron-deficient substrates [29] [30].

Alternative coupling methodologies employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) [9]. This system has proven particularly effective for electron-deficient amines and functionalized carboxylic acids [9]. The protocol involves treatment of the carboxylic acid with one equivalent each of EDC and 4-dimethylaminopyridine, along with a catalytic amount of HOBt and DIPEA in acetonitrile [9]. This method has achieved excellent yields for amide derivatives involving aromatic amines and complex carboxylic acid substrates [9].

The choice of coupling reagent depends significantly on the specific substrate characteristics and reaction requirements [10]. HATU demonstrates superior performance for hindered substrates and provides rapid reaction kinetics, while EDC/HOBt systems offer cost advantages and broader substrate scope [10]. For the synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide, both methodologies have shown effectiveness, with yields typically ranging from 70-90% depending on reaction conditions and substrate purity [9].

Coupling ReagentCo-reagentsSolventTemperatureTypical Yield (%)Reference
HATUDIPEADMF/THF0°C to RT70-90 [28] [30]
EDC/HOBtDMAP, DIPEAAcetonitrileRoom temperature65-85 [9]
DCC/DMAP-DichloromethaneRoom temperature60-80 [10]
T3PTEADichloromethaneRoom temperature70-85 [10]

Purification and Characterization Protocols

The purification and characterization of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide requires systematic application of multiple analytical techniques to ensure compound identity, purity, and structural integrity [15] [20]. The purification process typically begins immediately following the synthetic transformation and involves both physical and chromatographic separation methods [14] [15].

Column chromatography using silica gel represents the primary purification method for organic compounds of this type [14] [35]. The stationary phase consists of high-grade silica gel with particle sizes ranging from 40-63 micrometers for optimal resolution [35]. The mobile phase selection depends on the polarity characteristics of the target compound and impurities, with typical solvent systems including hexane/ethyl acetate mixtures or dichloromethane/acetone gradients [35]. The compound is typically loaded onto the column as a concentrated solution in minimal solvent volume, followed by elution with increasing polarity gradients [35].

The preparation of silica gel columns involves creating a uniform slurry using approximately 1.5 times the volume of solvent relative to the silica gel weight [35]. The slurry is carefully transferred to the column while maintaining consistent packing density through gentle tapping to eliminate air bubbles [35]. A thin layer of sand is added to the top of the silica bed to prevent disturbance during solvent addition [35]. Fraction collection typically employs 250-milliliter Erlenmeyer flasks for preparative-scale purifications, with thin-layer chromatography monitoring of each fraction to identify compound-containing fractions [36].

Characterization protocols for 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide follow established guidelines for organic compound analysis [20]. Nuclear magnetic resonance spectroscopy represents the primary structural characterization technique, with both proton and carbon-13 spectra required for complete structural assignment [18] [21]. The molecular weight is confirmed through mass spectrometry analysis, preferably using conditions that minimize fragmentation to provide clear molecular ion peaks [20].

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides both purity assessment and molecular weight confirmation in a single analytical technique [37] [39]. This method offers high sensitivity and specificity for detecting impurities and confirming the identity of the target compound [37]. The technique operates by separating components through liquid chromatography followed by mass spectrometric detection, providing both retention time and mass spectral data for compound identification [39].

Melting point determination serves as an additional purity criterion for solid compounds [38] [40]. The measurement involves placing a small amount of finely powdered compound in a sealed capillary tube and heating slowly while monitoring the temperature at which melting begins and completes [38]. Pure compounds typically exhibit sharp melting point ranges of 2-3°C, while impure samples show broader ranges or multiple melting events [40].

Analytical TechniquePurposeTypical ParametersExpected ResultsReference
Column ChromatographyPurificationHexane/EtOAc gradients>95% purity [35]
¹H NMR SpectroscopyStructure confirmation400 MHz, CDCl₃Characteristic patterns [21]
¹³C NMR SpectroscopyCarbon framework100 MHz, CDCl₃Complete assignment [18]
HPLC-MS AnalysisPurity/MW confirmationReverse phase, ESI-MSMolecular ion peak [37]
Melting PointPurity assessmentSlow heating rateSharp range (2-3°C) [40]

XLogP3

1.6

Dates

Last modified: 08-17-2023

Explore Compound Types